molecular formula C18H33NSn B1312957 2-Methyl-6-(tributylstannyl)pyridine CAS No. 259807-95-9

2-Methyl-6-(tributylstannyl)pyridine

Cat. No. B1312957
M. Wt: 382.2 g/mol
InChI Key: USKQYZHWJZDNCM-UHFFFAOYSA-N
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Description

“2-Methyl-6-(tributylstannyl)pyridine” is an organotin compound with the empirical formula C18H33NSn . It is also known by the synonyms “2-Methyl-6-tributylstannanylpyridine” and "6-Methylpyridin-2-yltributylstannane" .


Molecular Structure Analysis

The molecular weight of “2-Methyl-6-(tributylstannyl)pyridine” is 382.17 . The SMILES string representation of its structure is CCCCSn(CCCC)c1cccc(C)n1 .


Physical And Chemical Properties Analysis

“2-Methyl-6-(tributylstannyl)pyridine” is a liquid with a density of 1.134 g/mL at 25 °C . Its refractive index is 1.512 at 20 °C .

Scientific Research Applications

  • Synthetic Chemistry : Ethynyltributyltin, a derivative of 2-Methyl-6-(tributylstannyl)pyridine, has been used in [4+2] cycloadditions to create various functionalized pyridines. These derivatives are not achievable through direct cycloaddition of corresponding alkynes, demonstrating the compound's utility in synthetic chemistry (Sauer & Heldmann, 1998).

  • Optical and Electronic Applications : A study focused on the synthesis and optical properties of a series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, where 2-(tributylstannyl)pyridine was used in the synthesis process. These compounds demonstrated potential for use in colorimetric and luminescent pH sensors (Hadad et al., 2011).

  • Organic Chemistry and Material Science : Another study utilized 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine (tpt) and p-cymene ruthenium building blocks, along with a functionalized pyrenyl derivative, to create water-soluble compounds with potential applications in drug delivery and cytotoxicity for cancer treatment (Mattsson et al., 2010).

  • Catalysis and Polymerization : 2-(tributylstannyl)pyridine was also instrumental in the synthesis of 2,6-bis(trimethyltin)pyridine, a central building block for Stille-type coupling procedures. This compound played a significant role in creating complex molecules for supramolecular chemistry (Schubert & Eschbaumer, 1999).

  • Biochemistry and Molecular Biology : A distinct application was found in the field of biochemistry, where pyridine derivatives, including those related to 2-Methyl-6-(tributylstannyl)pyridine, were used as complexing agents in studies of metal complex formation. This research provides insights into the interactions between metal ions and pyridine-based ligands (Anderegg et al., 1977).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . It has hazard statements H301, H312, H315, H319, H360FD, H372, and H410 .

properties

IUPAC Name

tributyl-(6-methylpyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKQYZHWJZDNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466737
Record name 2-Methyl-6-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(tributylstannyl)pyridine

CAS RN

259807-95-9
Record name 2-Methyl-6-(tributylstannyl)pyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-(tri-n-butylstannyl)pyridine
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Synthesis routes and methods

Procedure details

A solution containing 2-bromo-6-methylpyridine (1.48 g, 8.63 mmol) in ether (15 mL) at −78° C. was treated with n-butyllithium (5.39 mL, 1.6 M in hexanes) dropwise, stirred at −78° C. for 1 hour, treated with tributyltin chloride (4.21 mL, 12.94 mmol), stirred at −78° C. for 4 hours, quenched with saturated ammonium chloride solution, and partitioned between ether and water. The organic phase was washed with brine and dried over MgSO4, filtered and concentrated. The residue was purified by chromatography on neutral alumina eluting with 10% ethyl acetate in dichloromethane to give the title compound.
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.39 mL
Type
reactant
Reaction Step Two
Quantity
4.21 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Rebreyend, V Mouarrawis, MA Siegler… - European Journal of …, 2019 - Wiley Online Library
In an attempt to synthesize a mononuclear rhodium nitridyl complex with a reduced tendency to undergo nitridyl radical N–N coupling, we synthesized a bulky analog of Milstein's …
J Bisson, C Berthon, L Berthon, N Boubals… - Procedia …, 2012 - Elsevier
The complexation and solvent extraction of Eu(III) and actinides in different oxidation states (Am(III), Pu(IV), Np(V)) by bitopic molecules with a dipyridyl-phenanthroline cycle as nitrogen …
Number of citations: 12 www.sciencedirect.com
C Galaup, JM Couchet, S Bedel, P Tisnès… - The Journal of Organic …, 2005 - ACS Publications
The synthesis of new 18-membered hexaazamacrocycles containing a functionalized 2,2‘:6‘,2‘ ‘-terpyridine moiety as part of the cyclic backbone and three acetate pendant arms is …
Number of citations: 98 pubs.acs.org
SY de Boer, TJ Korstanje, SR La Rooij, R Kox… - …, 2017 - ACS Publications
The novel tridentate PNN OH pincer ligand L H features a reactive 2-hydroxypyridine functionality as well as a bipyridyl-methylphosphine skeleton for meridional coordination. This …
Number of citations: 58 pubs.acs.org
S Aroua, TK Todorova, P Hommes… - Inorganic …, 2017 - ACS Publications
Terpyridine ligands are widely used in chemistry and material sciences owing to their ability to form stable molecular complexes with a large variety of metal ions. In that context, …
Number of citations: 53 pubs.acs.org
US Schubert, H Hofmeier, GR Newkome - 2006 - books.google.com
The first book to didactically illustrate this particular, prominent class of supramolecular building-blocks covers topics ranging from terpyridine syntheses, via their chemistry and …
Number of citations: 555 books.google.com

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